2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoline core substituted with a methyl group at position 4, linked via a sulfanyl bridge to an acetamide moiety bearing a 3-methylphenyl group. The triazoloquinoline scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with enzymes or receptors involved in nucleic acid metabolism or signaling pathways .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-6-5-8-16(10-13)21-18(25)12-26-20-23-22-19-14(2)11-15-7-3-4-9-17(15)24(19)20/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKITPAIBFTSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the quinoline ring .
Scientific Research Applications
2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituent variations, molecular properties, and reported biological activities:
*Calculated based on molecular formulas from evidence.
Key Findings:
The bis-triazoloquinoxaline derivative exhibits superior cytotoxicity due to dual intercalation and TopoII inhibition, suggesting that expanding the fused ring system may enhance efficacy.
Structural Modifications and Pharmacokinetics: The tetrahydrobenzothiophene substituent in increases molecular weight and rigidity, likely reducing metabolic degradation. The allyl and chloroanilino groups in introduce steric bulk and hydrogen-bonding capacity, which could modulate selectivity for specific enzyme isoforms.
Analogs with fluorinated aryl groups (e.g., 4-fluorophenyl in ) exhibit enhanced apoptotic activity compared to non-halogenated variants, likely due to increased membrane penetration and resistance to oxidation.
Biological Activity
The compound 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a derivative of triazoloquinoline and has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a triazole moiety linked to a quinoline structure, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and survival. The triazoloquinoline scaffold has been associated with significant cytotoxic effects against various cancer cell lines.
Key Mechanisms:
- Inhibition of Topoisomerase II : Similar compounds have shown efficacy as Topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells .
- Adenosine Receptor Modulation : Compounds with similar structures have demonstrated binding affinity to adenosine receptors, potentially influencing cellular signaling pathways related to cell growth and survival .
Biological Activity Against Cancer Cell Lines
Recent studies have highlighted the compound's promising anticancer activity across a variety of cancer types.
Efficacy Data
A summary of the compound's cytotoxic effects against different cancer cell lines is presented in the table below:
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 6.29 | Topoisomerase II inhibition |
| HCT-116 | 2.44 | DNA intercalation |
| Melanoma | Not specified | Potential anticancer agent |
| Leukemia | Not specified | Cytotoxicity observed |
| Lung Cancer | Not specified | Cytotoxicity observed |
| Breast Cancer | Not specified | Cytotoxicity observed |
These results indicate that the compound exhibits significant cytotoxicity, particularly against HepG2 and HCT-116 cell lines.
Case Studies
Several case studies have explored the biological activity of triazoloquinoline derivatives:
- Study on Anticancer Activity : A study evaluated several derivatives of triazoloquinolines against 60 different cancer cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting cell growth in leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers .
- Mechanistic Insights : Research has indicated that the presence of specific functional groups significantly enhances the binding affinity and cytotoxic activity of these compounds. For instance, substitutions at the 1 and 4 positions of the triazole ring were found to be crucial for maintaining high levels of biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
